An In-depth Technical Guide to 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran, a member of the flavone class of compounds. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological aspects of this promising molecule.
Introduction: The Flavone Scaffold in Drug Discovery
Flavonoids are a diverse group of natural products that have long been recognized for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] The core structure of these compounds, the flavone backbone (2-phenyl-4H-1-benzopyran-4-one), provides a privileged scaffold for the development of novel therapeutic agents. The substitution pattern on the A and B rings of the flavone core can significantly influence the molecule's biological activity. This guide focuses on a specific derivative, 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran, which incorporates a benzyloxy group at the 2'-position of the B-ring, a structural modification that can impact its physicochemical properties and biological profile.
Chemical Structure and Properties
The chemical structure of 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran is characterized by a central 4H-1-benzopyran-4-one (chromone) ring system, with a phenyl group attached at the 2-position. This phenyl ring is further substituted at the ortho (2') position with a benzyloxy group (-OCH₂C₆H₅).
Chemical Structure of 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran
Caption: Chemical structure of 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Molecular Formula | C₂₂H₁₆O₃ | Based on chemical structure. |
| Molecular Weight | 328.36 g/mol | Calculated from the molecular formula. |
| Melting Point | >100 °C | The parent flavone has a melting point of 94-97 °C.[5] The larger benzyloxy group is expected to increase the melting point due to increased molecular weight and potential for intermolecular interactions. |
| Solubility | Soluble in polar organic solvents (e.g., acetone, methanol, chloroform). Insoluble in water. | Flavones are generally soluble in many organic solvents and insoluble in water.[5] The large hydrophobic benzyloxy and phenyl groups will further decrease aqueous solubility.[6] |
| Appearance | White to off-white solid | Based on the appearance of similar flavone derivatives. |
Synthesis of 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran
The synthesis of flavones can be achieved through several established methods, with the Baker-Venkataraman rearrangement being a particularly effective approach for the synthesis of 2-aryl-4H-1-benzopyrans. This method involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization to form the flavone ring.
Synthetic Workflow via Baker-Venkataraman Rearrangement
Caption: Synthetic pathway for 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran.
Experimental Protocol: Synthesis of 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran
This protocol is adapted from established methods for flavone synthesis.
Step 1: Esterification of 2'-Hydroxyacetophenone
-
To a solution of 2'-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes), add 2-(benzyloxy)benzoyl chloride (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate (3 x 20 volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude 2-acetylphenyl 2-(benzyloxy)benzoate. Purify by column chromatography on silica gel if necessary.
Rationale: The esterification reaction protects the phenolic hydroxyl group and introduces the B-ring precursor. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Step 2: Baker-Venkataraman Rearrangement
-
Dissolve the 2-acetylphenyl 2-(benzyloxy)benzoate (1.0 eq) in anhydrous pyridine (5-10 volumes).
-
Add powdered potassium hydroxide (3.0 eq) or potassium carbonate (3.0 eq) to the solution.
-
Heat the mixture to 50-60 °C and stir for 3-4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold 1M HCl to neutralize the base and precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the 1,3-diketone intermediate.
Rationale: The base abstracts a proton from the acetyl methyl group, leading to an intramolecular Claisen condensation to form the 1,3-diketone.
Step 3: Acid-Catalyzed Cyclization
-
Dissolve the 1,3-diketone intermediate (1.0 eq) in glacial acetic acid (10-20 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the reaction mixture to reflux (around 118 °C) for 1-2 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water to remove acid, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran.
Rationale: The acidic conditions promote the enolization of the diketone, followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the carbonyl carbon and subsequent dehydration to form the stable pyranone ring of the flavone.
Spectroscopic Characterization (Predicted)
The structural elucidation of 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran can be achieved using a combination of spectroscopic techniques. Based on the known spectral data of similar flavone derivatives, the following characteristic signals are predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.90-8.20 (m, 1H): H-5 proton of the A-ring.
-
δ 7.20-7.60 (m, 9H): Aromatic protons of the B-ring and the benzyloxy phenyl group.
-
δ 6.90-7.10 (m, 3H): H-6, H-8, and H-3 protons of the benzopyran ring.
-
δ 5.10 (s, 2H): Methylene protons (-OCH₂-) of the benzyloxy group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 178.0: Carbonyl carbon (C-4).
-
δ 163.0: C-2 carbon.
-
δ 156.0-157.0: C-9 and C-2' carbons.
-
δ 118.0-136.0: Aromatic carbons of the A, B, and benzyloxy phenyl rings.
-
δ 107.0: C-3 carbon.
-
δ 70.0: Methylene carbon (-OCH₂-) of the benzyloxy group.
-
Infrared (IR) Spectroscopy
The IR spectrum of a flavone is characterized by several key absorption bands.[7][8][9][10][11]
| Wavenumber (cm⁻¹) | Assignment |
| ~1630-1650 | C=O stretching of the γ-pyrone ring. |
| ~1500-1600 | C=C stretching of the aromatic rings. |
| ~1200-1300 | C-O-C stretching (ether linkage). |
| ~1000-1100 | C-O stretching (ether linkage). |
| ~700-800 | C-H out-of-plane bending of the aromatic rings. |
Mass Spectrometry (MS)
The mass spectrum of flavonoids provides valuable information about their molecular weight and fragmentation patterns.[12][13][14][15]
-
Expected Molecular Ion (M⁺): m/z 328.
-
Key Fragmentation Pathways:
-
Retro-Diels-Alder (RDA) fragmentation: Cleavage of the C-ring, providing information about the substitution patterns on the A and B rings.
-
Loss of the benzyloxy group: Fragmentation leading to a peak at m/z 237 (M - 91).
-
Formation of the tropylium ion: A characteristic peak at m/z 91 from the benzyl group.
-
Potential Applications in Drug Development
While specific biological studies on 2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran are limited, the known activities of structurally related 2'-substituted flavones suggest several promising avenues for therapeutic development.
Anticancer Activity
Flavonoids are well-documented for their anticancer properties, acting through various mechanisms such as induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2][16][17][18][19] The presence of a substituent at the 2'-position of the B-ring can enhance the cytotoxic effects of flavones against various cancer cell lines, including lung cancer.[20] The lipophilic nature of the benzyloxy group may improve cellular uptake, potentially leading to enhanced anticancer efficacy.
Neuroprotective Effects
Several studies have highlighted the neuroprotective potential of flavonoids, suggesting their utility in the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[21][22][23][24][25] Flavones can exert their neuroprotective effects by mitigating oxidative stress, reducing neuroinflammation, and modulating key signaling pathways involved in neuronal survival. The substitution pattern on the B-ring is crucial for these activities, and 2'-substituted flavones have shown promise in protecting neurons from various insults.
Anti-inflammatory Properties
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including flavones, are known to possess significant anti-inflammatory properties.[3][4][26][27][28] They can inhibit the production of pro-inflammatory mediators and modulate the activity of enzymes involved in the inflammatory cascade. The specific substitution at the 2'-position could influence the anti-inflammatory profile of the flavone molecule.
Conclusion
2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran represents a synthetically accessible flavone derivative with a unique substitution pattern that holds promise for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed synthetic protocol, and an analysis of its potential therapeutic applications based on the activities of structurally related compounds. Further experimental validation of its properties and biological activities is warranted to fully elucidate its potential as a lead compound for the development of novel therapeutics.
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